molecular formula C19H22N4S B12378655 D4R agonist-1

D4R agonist-1

Cat. No.: B12378655
M. Wt: 338.5 g/mol
InChI Key: KZVXSSLUUGFVFR-UHFFFAOYSA-N
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Description

D4R agonist-1, also known as Compound 16f, is a partial agonist of the dopamine D4 receptor (D4R). This compound has shown potential in the treatment of neuropsychiatric disorders due to its ability to selectively activate the D4 receptor, which is part of the dopaminergic system. The dopaminergic system plays a crucial role in motor functions, cognition, and addiction .

Preparation Methods

The synthesis of D4R agonist-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a benzothiazole derivative, followed by a series of functional group transformations to introduce the necessary substituents. The final step involves the coupling of the benzothiazole intermediate with a piperidine derivative under specific reaction conditions .

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

D4R agonist-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole ring.

    Substitution: Substitution reactions are commonly employed to introduce different substituents on the benzothiazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

D4R agonist-1 has several scientific research applications, including:

Mechanism of Action

D4R agonist-1 exerts its effects by selectively binding to and activating the dopamine D4 receptor. This receptor is part of the G protein-coupled receptor family and is linked to the inhibition of adenylate cyclase. Upon activation by this compound, the receptor undergoes a conformational change that leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP) within the cell. This signaling pathway is crucial for modulating various physiological processes, including neurotransmission and synaptic plasticity .

Comparison with Similar Compounds

D4R agonist-1 is unique in its selectivity for the dopamine D4 receptor compared to other dopamine receptor agonists. Similar compounds include:

The uniqueness of this compound lies in its partial agonist activity and its potential therapeutic applications in neuropsychiatric disorders.

Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-benzothiazole

InChI

InChI=1S/C19H22N4S/c1-2-7-17-16(6-1)21-19(24-17)9-5-11-22-12-14-23(15-13-22)18-8-3-4-10-20-18/h1-4,6-8,10H,5,9,11-15H2

InChI Key

KZVXSSLUUGFVFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=NC3=CC=CC=C3S2)C4=CC=CC=N4

Origin of Product

United States

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